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molecular formula C14H21NO B8474489 2-(4-Piperidin-1-ylmethylphenyl)ethanol

2-(4-Piperidin-1-ylmethylphenyl)ethanol

Cat. No. B8474489
M. Wt: 219.32 g/mol
InChI Key: HJLTYLRVYVYOGU-UHFFFAOYSA-N
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Patent
US07951954B2

Procedure details

A stirred solution of 2-(4-piperidin-1-ylmethylphenyl)ethanol (125 mg) and triethylamine (0.18 mL) in dichloromethane (5 mL) was treated dropwise at 0° C. with methanesulphonyl chloride (71.8 mg, 0.05 mL) and then stirred at room temperature for 3 hours. The mixture was diluted with methylene chloride and washed with water. The dried (sodium sulphate) organic layer was evaporated to give the subtitle compound as a water-white oil (150 mg).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][OH:16])=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>ClCCl>[N:1]1([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][O:16][S:25]([CH3:24])(=[O:27])=[O:26])=[CH:12][CH:13]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
N1(CCCCC1)CC1=CC=C(C=C1)CCO
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.05 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (sodium sulphate) organic layer
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCCCC1)CC1=CC=C(C=C1)CCOS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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